molecular formula C26H23NO6 B2933119 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929505-16-8

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B2933119
CAS No.: 929505-16-8
M. Wt: 445.471
InChI Key: DCMICLBFPXRIEM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with a methyl group. The benzamide moiety is further modified with 3,4-dimethoxy substituents. This compound belongs to a class of molecules where structural variations in substituents and heterocyclic cores influence physicochemical properties and biological activity.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-7-11-22(31-3)23(13-17)32-4)8-12-21(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMICLBFPXRIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzofuran-Based Analogs

N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-3,4,5-Trimethoxybenzamide ()
  • Key Differences :
    • Benzamide Substituents : 3,4,5-Trimethoxy (vs. 3,4-dimethoxy in the target compound).
    • Benzofuran Substituent : 4-Chlorobenzoyl (vs. 4-methoxybenzoyl).
  • Chlorine substitution introduces electronegativity, possibly altering binding interactions in biological systems .
4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide ()
  • Key Differences :
    • Benzamide Substituent : 4-tert-Butyl (vs. 3,4-dimethoxy).
  • Impact :
    • The bulky tert-butyl group may sterically hinder molecular interactions, reducing binding affinity to targets.
    • Lower polarity compared to methoxy-substituted analogs could affect solubility .

Heterocyclic Core Modifications

3,4-Dimethoxy-N-[2-(2-Methylpropyl)-3H-Benzimidazol-5-yl]Benzamide ()
  • Key Differences :
    • Core Structure : Benzimidazole (vs. benzofuran).
    • Substituent : 2-Methylpropyl (vs. 4-methoxybenzoyl).
  • Impact :
    • Benzimidazole’s aromaticity and hydrogen-bonding capacity differ from benzofuran, influencing electronic properties and target selectivity.
    • Predicted physicochemical properties (e.g., density: 1.226 g/cm³, pKa: 11.39) suggest reduced solubility compared to benzofuran analogs .

Molecular Weight and Solubility Trends

Compound Molecular Weight Substituent Polarity Predicted Solubility
Target Compound ~473.5 High (methoxy) Moderate
3,4,5-Trimethoxy Analog () Higher* Very High High
4-tert-Butyl Analog () 441.53 Low Low
Benzimidazole Analog () 353.41 Moderate Moderate

Research Findings and Implications

  • Substituent Effects :
    • Methoxy groups enhance solubility but may reduce membrane permeability.
    • Chlorine and tert-butyl groups improve lipophilicity but at the cost of steric bulk.
  • Heterocyclic Core :
    • Benzofuran’s oxygen atom contributes to hydrogen-bonding interactions, whereas benzimidazole’s nitrogen-rich structure favors metal coordination (e.g., in catalysis or enzyme inhibition) .

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